Tetrakis(butylsulfanyl)butatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(butylsulfanyl)butatriene is a chemical compound characterized by the presence of four butylsulfanyl groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(butylsulfanyl)butatriene typically involves the reaction of a suitable butatriene precursor with butylthiolates. One common method involves the treatment of pentachlorobutadiene with butylthiolates in ethanol, leading to the substitution of chlorine atoms with butylsulfanyl groups . The reaction is usually carried out at room temperature and can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(butylsulfanyl)butatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylsulfanyl groups to thiols or other reduced forms.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted butatriene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research into the biological activity of thiosubstituted compounds may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tetrakis(butylsulfanyl)butatriene involves its interaction with molecular targets through its butylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, which can alter the compound’s properties and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Another thiosubstituted butatriene with trimethylsilyl groups instead of butylsulfanyl groups.
Tetrakis(tert-butylsulfanyl)butatriene: A similar compound with tert-butylsulfanyl groups.
Uniqueness
Tetrakis(butylsulfanyl)butatriene is unique due to the specific properties imparted by the butylsulfanyl groups. These groups influence the compound’s reactivity, stability, and potential applications in ways that differ from other thiosubstituted butatrienes. For example, the butylsulfanyl groups may provide different steric and electronic effects compared to trimethylsilyl or tert-butylsulfanyl groups, leading to distinct chemical behavior and applications.
Properties
CAS No. |
526208-90-2 |
---|---|
Molecular Formula |
C20H36S4 |
Molecular Weight |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-5-9-15-21-19(22-16-10-6-2)13-14-20(23-17-11-7-3)24-18-12-8-4/h5-12,15-18H2,1-4H3 |
InChI Key |
HXYMBXYQCXFCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=C=C=C(SCCCC)SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.